2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol is a chemical compound with the IUPAC name 2-{[(3-chloro-4-fluorophenyl)methylamino]methyl}-6-methoxyphenol. This compound is characterized by its unique structure, which includes a methoxy group and a chloro-fluorobenzyl substituent. Its chemical formula is , and it has a CAS number of 1223879-65-9. The compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its potential interactions with biological systems.
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol falls under the category of organic compounds, specifically as an aromatic amine. It features a phenolic hydroxyl group, which contributes to its chemical reactivity and potential biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol typically involves a Mannich reaction, wherein 3-chloro-4-fluorobenzylamine reacts with 6-methoxyphenol. This reaction generally requires specific conditions to optimize yield and purity:
The industrial production may scale these methods using optimized parameters to enhance efficiency and reduce costs while ensuring high-quality output.
The molecular structure of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol can be analyzed using various techniques:
The InChI representation for this compound is InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-13(17)12(16)7-10/h2-7,18-19H,8-9H2,1H3
.
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and reaction time .
The mechanism of action for 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol is not fully elucidated but can be inferred based on its structural properties:
Environmental factors such as pH and temperature significantly influence its stability and efficacy in biological systems.
These properties dictate how the compound behaves in various environments, affecting its application in scientific research .
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol has several applications across different scientific domains:
Given its unique properties, this compound holds promise for future research endeavors aimed at exploring new therapeutic agents .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5